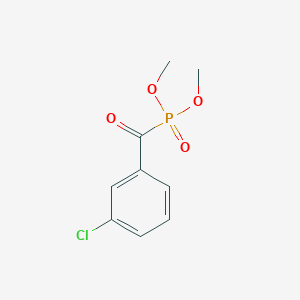

Dimethyl (3-chlorobenzoyl)phosphonate

Description

Structure

3D Structure

Properties

CAS No. |

58879-27-9 |

|---|---|

Molecular Formula |

C9H10ClO4P |

Molecular Weight |

248.60 g/mol |

IUPAC Name |

(3-chlorophenyl)-dimethoxyphosphorylmethanone |

InChI |

InChI=1S/C9H10ClO4P/c1-13-15(12,14-2)9(11)7-4-3-5-8(10)6-7/h3-6H,1-2H3 |

InChI Key |

MSJJVVOMPBVGAY-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C(=O)C1=CC(=CC=C1)Cl)OC |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of Dimethyl 3 Chlorobenzoyl Phosphonate

Mechanistic Insights into Phosphorus-Carbon Bond Formation and Cleavage

The phosphorus-carbon (P-C) bond is a cornerstone of organophosphorus chemistry, and its formation and cleavage in compounds like Dimethyl (3-chlorobenzoyl)phosphonate are central to their reactivity.

The phosphorus atom in phosphites, the precursors to phosphonates, is nucleophilic due to the presence of a lone pair of electrons. youtube.com This nucleophilicity is fundamental to the synthesis of acylphosphonates through reactions like the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.org In this reaction, a trialkyl phosphite (B83602) attacks an electrophilic carbon, such as the acyl carbon of 3-chlorobenzoyl chloride, to form a phosphonium (B103445) intermediate which then rearranges to the thermodynamically more stable phosphonate (B1237965). wikipedia.org The phosphorus center in phosphonates is tetrahedral and less nucleophilic than in phosphites. wikipedia.org However, the chemistry of phosphonates is rich with reactions that proceed via intermediates where the phosphorus center plays a key role.

The reactivity of the phosphorus center can be summarized in the following table:

| Reaction Type | Role of Phosphorus | Key Intermediates |

| Michaelis-Arbuzov | Nucleophilic attack | Phosphonium salt |

| Horner-Wadsworth-Emmons | Stabilizes adjacent carbanion | Phosphonate carbanion |

| Pudovik Reaction | Nucleophilic addition | Tetrahedral intermediate |

A key feature of phosphonates is the ability of the phosphoryl group (P=O) to stabilize an adjacent carbanion. wikipedia.orgchempedia.info This stabilization allows for the deprotonation of the α-carbon to the phosphonate group, forming a nucleophilic phosphonate carbanion. These carbanions are crucial intermediates in reactions such as the Horner-Wadsworth-Emmons reaction, where they react with aldehydes or ketones to form alkenes. wikipedia.orgacs.org

Phosphonium ylides are another class of important intermediates in organophosphorus chemistry, famously used in the Wittig reaction. wikipedia.orglibretexts.orglibretexts.org These are neutral, dipolar molecules with a negatively charged carbon adjacent to a positively charged phosphorus atom. wikipedia.org While not directly formed from this compound itself, understanding their formation from phosphonium salts is key to appreciating the broader context of phosphorus-mediated C-C bond formation. youtube.com The formation of a phosphonium ylide typically involves the reaction of a phosphine (B1218219) with an alkyl halide, followed by deprotonation with a strong base. wikipedia.orglibretexts.org

The characteristics of these intermediates are outlined below:

| Intermediate | Structure | Formation | Key Reactions |

| Phosphonate Carbanion | R-CH⁻-P(O)(OR')₂ | Deprotonation of α-carbon | Horner-Wadsworth-Emmons |

| Phosphonium Ylide | R₂C⁻-P⁺R'₃ | Deprotonation of phosphonium salt | Wittig Reaction |

The stereochemical outcome of reactions involving phosphonates is a critical aspect of their synthetic utility. In reactions where a new stereocenter is formed, such as the Pudovik reaction (the addition of a phosphite to an aldehyde), the stereochemistry can often be controlled. researchgate.net The stereochemical course of nucleophilic substitution at the phosphorus center has also been studied, with reactions often proceeding with inversion of configuration. acs.org The stereochemistry of reactions involving unsaturated phosphonic acids has also been a subject of investigation. acs.org For this compound, reactions at the carbonyl group or at a potential α-carbon (if modified) would be subject to stereochemical considerations, influenced by the steric and electronic nature of the 3-chlorobenzoyl group.

Reactivity Profile of the Benzoylphosphonate Functionality

The benzoylphosphonate group in this compound exhibits a unique reactivity profile due to the electronic communication between the carbonyl group and the phosphonate moiety, further modulated by the chlorine substituent on the aromatic ring.

The carbonyl group in acylphosphonates is electrophilic and susceptible to nucleophilic attack. libretexts.orgtib.eu The presence of the adjacent phosphonate group influences the reactivity of the carbonyl carbon. Acylphosphonates can serve as excellent hydrogen-bond acceptors in organocatalysis, which activates the molecule for conjugate additions. nih.gov The carbonyl group can undergo addition reactions with various nucleophiles. For instance, the Abramov reaction involves the nucleophilic addition of a phosphite to a carbonyl compound. wikipedia.org In the case of this compound, the carbonyl group is activated towards nucleophilic attack due to the electron-withdrawing nature of both the phosphonate group and the 3-chlorophenyl ring.

The electronic effects of the chlorine substituent can be summarized as follows:

| Effect | Influence on Aromatic Ring | Influence on Carbonyl Group |

| Inductive Effect (-I) | Deactivating | Activating (increases electrophilicity) |

| Resonance Effect (+R) | Ortho-, para-directing | Minimal direct effect |

Ester Hydrolysis and Transesterification Pathways of Dimethyl Phosphonates

The dimethyl phosphonate moiety within this compound is susceptible to hydrolysis and transesterification, common pathways for modifying phosphonate esters.

Hydrolysis: The conversion of dimethyl phosphonates to their corresponding phosphonic acids is a frequently employed transformation. nih.govresearchgate.net This process can be catalyzed by either acid or base. Acid-catalyzed hydrolysis, typically using aqueous hydrochloric acid (HCl) or hydrobromic acid (HBr), proceeds in two consecutive steps to remove the methyl groups. nih.gov The reaction often requires heating, for instance, by refluxing with an excess of acid for several hours. nih.gov For sensitive substrates, alternative methods have been developed, such as using trimethylsilyl (B98337) halides (e.g., iodotrimethylsilane) to form bistrimethylsilyl esters, which are then easily hydrolyzed under mild conditions. researchgate.net Microwave-assisted hydrolysis using stoichiometric amounts of HCl has also emerged as a highly efficient and "green" protocol, offering rapid reaction times and clean product formation. rsc.org

Transesterification: This process involves the exchange of the methoxy (B1213986) groups of the dimethyl phosphonate with other alkoxy groups. Transesterification can be achieved through various methods, including reactions with silyl (B83357) halides followed by selective cleavage with different protic solvents. nih.gov Direct esterification or transesterification of the corresponding phosphonic acid (obtained from hydrolysis) is another viable route to access different phosphonate esters. nih.gov For instance, monoesters can be selectively prepared under specific conditions. nih.gov

The mechanism of acid-catalyzed hydrolysis for phosphonate esters typically involves the AAc2 mechanism, where water is involved in the rate-determining step and P-O bond cleavage occurs. However, in some cases, particularly with certain methyl esters, the AAl2 mechanism (C-O bond cleavage) has been observed. nih.gov

Key Organic Reactions Enabled by this compound

As an acylphosphonate, this compound is a versatile reagent, particularly for the formation of carbon-carbon double bonds and heterocyclic systems.

Horner-Wadsworth-Emmons (HWE) Olefination with Benzoylphosphonate Esters

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefin synthesis, where a phosphonate-stabilized carbanion reacts with an aldehyde or ketone. wikipedia.orgtcichemicals.com In the case of benzoylphosphonate esters like this compound, the phosphonate carbanion is generated by deprotonation at the α-carbon (the carbon between the carbonyl and phosphonate groups) using a suitable base (e.g., NaH, BuLi). wikipedia.orgorganic-chemistry.org

The reaction mechanism is analogous to the standard Wittig reaction. organic-chemistry.orgalfa-chemistry.com It begins with the nucleophilic addition of the phosphonate carbanion to the carbonyl group of the aldehyde or ketone. wikipedia.orgnrochemistry.com This addition forms an intermediate oxaphosphetane, which then decomposes in a syn-elimination process to yield the alkene and a water-soluble dialkylphosphate salt. wikipedia.orgnrochemistry.com A key advantage of the HWE reaction over the Wittig reaction is that this phosphate (B84403) byproduct is easily removed by aqueous extraction, simplifying product purification. wikipedia.orgalfa-chemistry.com Furthermore, the phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction, allowing them to react effectively even with ketones. wikipedia.orgalfa-chemistry.com The reaction typically shows a strong preference for the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of HWE Reaction Conditions and Selectivity

| Condition | Influence on Stereoselectivity | Outcome |

| Aldehyde Structure | Increasing steric bulk of the aldehyde. wikipedia.org | Favors higher (E)-stereoselectivity. wikipedia.org |

| Temperature | Higher reaction temperatures (e.g., 23 °C vs. -78 °C). wikipedia.org | Increases (E)-stereoselectivity due to equilibration of intermediates. wikipedia.org |

| Counterion | Changing the metal counterion of the base. wikipedia.org | (E)-selectivity increases in the order K < Na < Li. wikipedia.org |

| Phosphonate Structure | Using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) under Still-Gennari conditions. nrochemistry.com | Favors formation of (Z)-alkenes. nrochemistry.com |

| Base/Additives | Using specific base systems like DBU-LiCl (Masamune-Roush conditions). alfa-chemistry.comnrochemistry.com | Convenient for synthesizing (E)-isomers, especially with base-sensitive compounds. alfa-chemistry.comnrochemistry.com |

Diastereoselectivity and Enantioselectivity in HWE Reactions

The stereochemical outcome of the HWE reaction is a critical aspect and can be influenced by several factors. researchgate.net The general preference for (E)-alkenes arises from thermodynamic control, where the transition state leading to the trans-alkene is lower in energy. nrochemistry.com This selectivity is enhanced under conditions that allow the intermediates to equilibrate. wikipedia.org

Key factors influencing stereoselectivity include:

Reactant Structure: The steric bulk of both the aldehyde and the phosphonate reagent plays a crucial role. Aromatic aldehydes, for instance, almost exclusively yield (E)-alkenes in reactions with α-branched phosphonates. wikipedia.org

Reaction Conditions:

Base and Counterion: The choice of base and its corresponding metal counterion can significantly affect the E/Z ratio. Lithium salts generally provide higher (E)-selectivity than sodium or potassium salts. wikipedia.org

Temperature: Higher temperatures tend to increase the proportion of the (E)-isomer by promoting the equilibration of intermediates. wikipedia.org

Modified Reagents: To achieve (Z)-selectivity, which is disfavored in the classic HWE reaction, modified phosphonates are used. The Still-Gennari modification employs phosphonates with electron-withdrawing groups (like 2,2,2-trifluoroethoxy groups), which accelerate the elimination step and favor the kinetic (Z)-product. nrochemistry.com Similarly, Ando's reagents, which are diaryl phosphonates, can also provide high (Z)-selectivity under specific conditions. researchgate.net

While diastereoselectivity (E/Z selectivity) has been extensively studied and controlled, achieving high enantioselectivity in HWE reactions requires the use of chiral reagents or catalysts. researchgate.net

Analogous Olefination Reactions: Wittig and Peterson Protocols

The HWE reaction is often compared with other key olefination methods, primarily the Wittig and Peterson reactions.

Wittig Reaction: This reaction uses a phosphorus ylide, generated from a phosphonium salt, to convert an aldehyde or ketone into an alkene. organic-chemistry.orgvisualizeorgchem.com A major difference from the HWE reaction is the nature of the byproduct; the Wittig reaction produces triphenylphosphine (B44618) oxide, which can be difficult to separate from the desired alkene product. wikipedia.org In terms of stereoselectivity, non-stabilized Wittig ylides typically yield (Z)-alkenes, while stabilized ylides (containing electron-withdrawing groups) favor (E)-alkenes. organic-chemistry.org The HWE reaction, using stabilized phosphonate carbanions, reliably produces (E)-alkenes and offers the advantage of a water-soluble byproduct. organic-chemistry.org

Peterson Olefination: This protocol involves the reaction of an α-silylcarbanion with an aldehyde or ketone to form a β-hydroxysilane intermediate. organic-chemistry.org This intermediate can be isolated, and subsequent elimination under acidic or basic conditions yields the alkene. organic-chemistry.org A unique feature of the Peterson olefination is that the stereochemical outcome can be controlled by the elimination conditions: acid-catalyzed elimination proceeds via an anti-elimination pathway, while base-catalyzed elimination is a syn-elimination. organic-chemistry.org This allows for the selective formation of either the (E) or (Z) alkene from the same β-hydroxysilane diastereomers. organic-chemistry.org

Table 2: Comparison of Olefination Reactions

| Feature | Horner-Wadsworth-Emmons (HWE) | Wittig Reaction | Peterson Olefination |

| Reagent | Phosphonate-stabilized carbanion | Phosphorus ylide | α-Silylcarbanion |

| Byproduct | Water-soluble phosphate salt wikipedia.org | Triphenylphosphine oxide | Silylanol (e.g., R3SiOH) |

| Byproduct Removal | Easy (aqueous extraction) wikipedia.org | Often difficult (chromatography) | Generally easy |

| Typical Stereoselectivity | (E)-alkene wikipedia.org | (Z)-alkene (non-stabilized ylides); (E)-alkene (stabilized ylides) organic-chemistry.org | Controllable: syn-elimination (base), anti-elimination (acid) organic-chemistry.org |

| Reactivity | Reacts with aldehydes and ketones alfa-chemistry.com | Generally more reactive with aldehydes than ketones | Reacts with aldehydes and ketones |

1,3-Dipolar Cycloaddition Reactions for Heterocyclic Phosphonate Formation

Acylphosphonates, such as this compound, can serve as effective dipolarophiles in 1,3-dipolar cycloaddition reactions. tandfonline.com This type of reaction is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org

In a typical reaction, a 1,3-dipole (e.g., a nitrile oxide generated in situ from a hydroximoyl chloride) reacts with the carbonyl group of the acylphosphonate. tandfonline.com This cycloaddition leads to the formation of phosphonate-containing dioxazole derivatives. tandfonline.com The reaction is often carried out in the presence of a base like triethylamine. tandfonline.com This demonstrates that the acylphosphonate C=O group can act as the π-system for the cycloaddition, resulting in novel heterocyclic phosphonates with moderate to good yields (49-84%). tandfonline.com This application expands the synthetic utility of acylphosphonates beyond simple olefination reactions into the realm of heterocyclic chemistry. tandfonline.commdpi.com

Cross-Metathesis Reactions Involving Phosphonate Moieties

Olefin cross-metathesis is a powerful reaction for forming new carbon-carbon double bonds, typically catalyzed by ruthenium-based catalysts like the Grubbs catalyst. acs.org While this compound itself cannot directly participate in cross-metathesis, it can be converted into a substrate suitable for this reaction. For example, an HWE reaction can transform it into a vinylphosphonate (B8674324).

However, simple dimethyl vinylphosphonates are often poor substrates for cross-metathesis reactions. nih.govnih.gov They are classified as Type III olefins, which tend to have limited reactivity. researchgate.net To overcome this, a "relay cross-metathesis" strategy has been developed. nih.govbeilstein-journals.org This involves first converting the dimethyl vinylphosphonate into a mono- or diallyl vinylphosphonate ester via transesterification. nih.govbeilstein-journals.org The terminal alkene of the allyl group then readily reacts with the Grubbs catalyst, initiating a relay mechanism. nih.govbeilstein-journals.org This involves an intramolecular ring-closing metathesis step that facilitates the subsequent cross-metathesis with a partner alkene, ultimately yielding the desired product. nih.govbeilstein-journals.org This approach significantly improves the reactivity and makes the cross-metathesis of phosphonate-containing moieties feasible for creating complex molecules like vinylphosphonate-linked nucleotide dimers. acs.org

Ring-Opening Reactions with Phosphonate Nucleophiles

While specific studies on ring-opening reactions of cyclic substrates initiated by this compound acting as a nucleophile are not extensively documented in the literature, the principles of phosphonate reactivity allow for a theoretical framework of such transformations. In a hypothetical scenario where a suitable cyclic electrophile is present, the phosphonate moiety, particularly after activation or in the presence of a base, could act as a nucleophile.

Generally, the nucleophilic character of a phosphonate can be enhanced by deprotonation of the α-carbon, if one exists and bears an acidic proton. However, in the case of this compound, the phosphorus atom itself can exhibit nucleophilic properties, especially in reactions like the Michaelis-Arbuzov reaction.

In a speculative ring-opening reaction, a phosphonate nucleophile, derived from a dialkyl phosphite, could attack an electrophilic, strained ring system, such as an epoxide or an aziridine. The reaction would proceed via a nucleophilic substitution mechanism, leading to the opening of the ring and the formation of a new carbon-phosphorus bond. The regioselectivity of such a reaction would be dictated by steric and electronic factors within the cyclic substrate. For instance, attack at the less substituted carbon of an epoxide is typically favored.

A series of ring-expansion reactions have been developed for P=O-containing molecules to synthesize medium-sized cyclic phosphonate esters and phosphonamidates. Although this involves an intramolecular rearrangement rather than an intermolecular reaction with a phosphonate nucleophile, it highlights the versatility of phosphonate chemistry in the context of cyclic systems.

Table 1: Hypothetical Ring-Opening Reaction Parameters

| Parameter | Description |

| Nucleophile | Dialkyl phosphite anion (e.g., dimethyl phosphite anion) |

| Electrophile | Strained heterocyclic ring (e.g., epoxide, aziridine) |

| Catalyst/Conditions | Base (e.g., NaH, K2CO3) to generate the phosphonate nucleophile |

| Plausible Product | A β-hydroxy or β-amino phosphonate resulting from ring opening |

| Governing Factors | Steric hindrance, electronic effects on the electrophilic ring |

This table is based on general principles of nucleophilic ring-opening reactions and does not represent experimentally verified data for this compound.

Advanced Mechanistic Characterization Techniques

To rigorously establish the pathways of reactions involving compounds like this compound, advanced characterization techniques are employed. These methods provide insights into the sequence of bond-forming and bond-breaking events, as well as the energetic landscape of the reaction.

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanisms. In the context of this compound, isotopes of carbon (¹³C), oxygen (¹⁸O), and phosphorus (³²P or ³³P, though less common for mechanistic studies due to radioactivity) could be strategically incorporated.

For example, to investigate the mechanism of a nucleophilic acyl substitution, the carbonyl carbon could be labeled with ¹³C. By analyzing the position of the ¹³C label in the products and any intermediates using techniques like NMR spectroscopy or mass spectrometry, one can confirm whether the carbonyl group is retained, eliminated, or rearranged during the reaction.

Similarly, ¹⁸O labeling of the phosphoryl or carbonyl oxygen can provide insights into phosphoryl transfer reactions or the mechanism of hydrolysis. For instance, in a hydrolysis reaction, labeling the oxygen of the attacking water molecule with ¹⁸O would reveal whether it becomes incorporated into the resulting carboxylic acid or the phosphonic acid, thus distinguishing between attack at the carbonyl carbon versus the phosphorus center.

Table 2: Potential Isotopic Labeling Strategies for Mechanistic Studies

| Isotope | Labeled Position in this compound | Mechanistic Question to Address | Analytical Technique |

| ¹³C | Carbonyl carbon | Fate of the carbonyl group in substitution or rearrangement reactions | ¹³C NMR, Mass Spectrometry |

| ¹⁸O | Carbonyl oxygen | Mechanism of nucleophilic acyl substitution (e.g., addition-elimination) | Mass Spectrometry, IR Spectroscopy |

| ¹⁸O | Phosphoryl oxygen | Mechanism of phosphoryl group transfer or hydrolysis | ³¹P NMR (detecting isotopic shifts), Mass Spectrometry |

| ²H (D) | Methoxy groups | Involvement of the methyl groups in side reactions or rearrangements | ¹H NMR, Mass Spectrometry |

This table outlines potential, scientifically-grounded approaches for studying the reaction mechanisms of this compound, though specific experimental data is not currently available.

Kinetic studies, which measure the rate of a chemical reaction, provide quantitative data on the factors influencing reactivity. For reactions involving this compound, determining the rate law by systematically varying the concentrations of reactants and catalysts can reveal the molecularity of the rate-determining step. This information is crucial for distinguishing between different possible mechanisms, such as a concerted (SN2-like) versus a stepwise (addition-elimination) pathway in nucleophilic substitution reactions.

For instance, in a reaction with multiple potential products, a kinetic analysis at low temperatures might show the preferential formation of one isomer, while a thermodynamic analysis at higher temperatures, allowing for equilibrium to be reached, might favor a different, more stable isomer. Such studies would provide a comprehensive understanding of the reactivity profile of this compound.

Table 3: Key Parameters in Kinetic and Thermodynamic Studies

| Analysis Type | Key Parameters | Information Gained |

| Kinetic | Rate constant (k), Reaction order, Activation energy (Ea) | Reaction mechanism (molecularity), identity of the rate-determining step, influence of temperature on reaction rate. |

| Thermodynamic | Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG) | Spontaneity of reaction, position of equilibrium, relative stability of products, distinction between kinetic and thermodynamic products. |

This table summarizes the fundamental parameters and insights obtained from kinetic and thermodynamic analyses, which are applicable to the study of reactions involving this compound.

Applications in Advanced Organic Synthesis and Materials Science

Dimethyl (3-chlorobenzoyl)phosphonate as a Strategic Building Block

The reactivity inherent in the acylphosphonate functionality makes this compound a valuable precursor for the construction of intricate molecular frameworks. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions allows for the efficient synthesis of scaffolds found in natural products, as well as novel heterocyclic systems and other important organic intermediates.

Phosphonates are recognized as crucial building blocks in the synthesis of analogues of natural products, often serving as bioisosteres of phosphates or carboxylates, which can impart unique biological activities. researchgate.netresearchgate.net While direct applications of this compound in the total synthesis of natural products are not extensively documented, its potential as a precursor to key structural motifs is significant. For instance, the synthesis of phosphonate (B1237965) analogues of natural acetylcholinesterase inhibitors like cyclophostin (B1669515) highlights the importance of phosphonate-containing building blocks in medicinal chemistry. researchgate.net The aroylphosphonate core of this compound can be envisioned as a starting point for the construction of complex backbones, where the phosphonate group is incorporated to mimic a phosphate (B84403) ester and modulate the biological properties of the target molecule. The reactivity of the carbonyl group allows for chain elongation and the introduction of further stereocenters, essential for building up the complexity required for natural product scaffolds.

The broader class of phosphonate reagents has been instrumental in the synthesis of various biologically active compounds, including cyclopentanoid antibiotics and prostaglandins. researchgate.net These syntheses often rely on the Horner-Wadsworth-Emmons reaction, for which vinylphosphonates are key precursors. This compound could potentially be converted into such reactive intermediates.

| Application Area | Example Natural Product Analogue | Key Role of Phosphonate |

| Enzyme Inhibition | Cyclophostin Analogue | Bioisostere of phosphate ester, potent inhibitor of acetylcholinesterase |

| Antibiotics | Methyleneomycin B | Key building block for cyclopentanoid core |

| Anti-inflammatory | Prostaglandin (B15479496) B1 Methyl Ester | Component of a key building block for the prostaglandin scaffold |

Phosphonylated heterocyclic compounds are of significant interest due to their wide range of biological activities. beilstein-journals.org Multicomponent reactions (MCRs) have proven to be a highly efficient method for the synthesis of these complex structures. beilstein-journals.org The reactivity of the carbonyl group in this compound makes it a suitable candidate for participation in such reactions. For example, in reactions analogous to the Biginelli or Kabachnik-Fields reactions, the aroylphosphonate could act as the carbonyl component, leading to the formation of phosphonylated pyrimidines, pyridines, or other heterocyclic systems. beilstein-journals.org

One notable example of a reaction that could be adapted for aroylphosphonates is the synthesis of isoindolin-1-one-3-phosphonates through a one-pot, three-component reaction of 2-formylbenzoic acid, an amine, and a dialkyl phosphite (B83602). chim.it The electrophilic carbonyl of this compound could potentially undergo a similar cyclization-addition sequence with appropriate bifunctional reagents to afford novel phosphonylated heterocycles. The presence of the electron-withdrawing chlorine atom on the benzene (B151609) ring may further enhance the reactivity of the carbonyl group towards nucleophilic attack, facilitating these transformations.

Furthermore, a one-pot lithiation-phosphonylation procedure has been developed for the synthesis of heteroaromatic phosphonates, demonstrating a versatile route to this class of compounds. mdpi.com While this method involves the introduction of a phosphonate group onto a pre-existing heterocycle, the reverse strategy, where the phosphonate-containing starting material is used to construct the heterocyclic ring, is an attractive and underexplored avenue for which this compound is well-suited.

| Reaction Type | Potential Heterocyclic Product | Role of this compound |

| Biginelli-like Reaction | Phosphonylated Dihydropyrimidinone | Carbonyl Component |

| Kabachnik-Fields-like Reaction | Phosphonylated Aminophosphonate Heterocycle | Carbonyl Component |

| Cyclization with Bifunctional Reagents | Phosphonylated Isoindolinone Analogue | Electrophilic Precursor |

The unique reactivity of the acylphosphonate moiety in this compound allows for its conversion into a variety of valuable organic intermediates. One of the most fundamental transformations is the reduction of the carbonyl group to afford the corresponding α-hydroxyphosphonate. These α-hydroxyphosphonates are versatile intermediates in their own right, serving as precursors for further synthetic manipulations. nih.gov

Moreover, the phosphonate group can be utilized in olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to form alkenes with high stereoselectivity. While this compound itself is not a direct substrate for this reaction, it can be converted into the necessary phosphonate carbanion precursors. For instance, α-arylation of phosphonoacetates has been shown to be a versatile method for generating substrates for Horner-Wadsworth-Emmons type olefinations. nih.gov A similar strategy could be envisioned starting from the 3-chlorobenzoyl moiety.

The aroyl chloride precursor to this compound can also be a source of acyl radicals under visible-light photoredox catalysis, which can then be used to construct complex heterocyclic compounds. This highlights the synthetic potential embedded in the structural components of the title compound.

| Transformation | Resulting Intermediate | Potential Applications |

| Reduction of Carbonyl | α-Hydroxy-(3-chlorobenzyl)phosphonate | Synthesis of bioactive molecules, further functional group manipulation |

| Conversion to HWE Reagent | Phosphonate-stabilized Carbanion | Stereoselective synthesis of alkenes, construction of complex carbon skeletons |

| Acyl Radical Generation (from precursor) | 3-Chlorobenzoyl Radical | Radical cascade reactions for heterocycle synthesis |

Contributions to Ligand Design and Catalysis

The phosphonate group is a key functional moiety in the design of ligands for organometallic catalysis and in the development of organocatalysts. The ability of the phosphonate to coordinate to metal centers and to participate in hydrogen bonding interactions makes it a valuable component in catalyst design.

Phosphonate-containing ligands have found widespread use in organometallic catalysis due to their strong coordination to metal centers and their ability to influence the steric and electronic properties of the resulting catalysts. scispace.com The synthesis of catecholate ligands with phosphonate anchoring groups for immobilization on metal oxide surfaces is one such example. uci.edu this compound can serve as a versatile starting material for the synthesis of novel phosphonate ligands. The 3-chloro-substituted phenyl ring provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of other coordinating groups to create bidentate or polydentate ligands.

For instance, the chlorine atom could be replaced by other functional groups via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Alternatively, functional groups could be introduced at other positions on the aromatic ring through electrophilic aromatic substitution, followed by conversion into coordinating moieties. The resulting ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The phosphonate group itself can also be part of a bidentate ligand system, coordinating to a metal center in conjunction with another donor atom.

| Ligand Design Strategy | Potential Ligand Structure | Potential Catalytic Application |

| Functionalization of the Aromatic Ring | Bidentate Phosphine-Phosphonate Ligand | Cross-coupling Reactions |

| Modification of the Phosphonate Group | Bidentate N-heterocycle-Phosphonate Ligand | Hydrogenation |

| Use as an Anchoring Group | Immobilized Phosphonate Ligand on a Solid Support | Heterogeneous Catalysis |

Recent studies have demonstrated that acylphosphonates can play a significant role in organocatalysis. Unsaturated acylphosphonates have been shown to be excellent hydrogen-bond acceptors in enantioselective organocatalytic reactions. Chiral thioureas and squaramides can effectively coordinate to the acylphosphonate, activating it towards nucleophilic attack and enabling highly stereoselective conjugate additions.

Furthermore, α-ketophosphonates, which are structurally similar to this compound, have been successfully employed in L-proline-catalyzed cross-aldol reactions with ketones to produce tertiary α-hydroxyphosphonates with high enantioselectivity. This highlights the potential of the acylphosphonate moiety to participate in and be activated by organocatalysts.

The corresponding phosphonic acid derived from this compound could also function as a Brønsted acid catalyst. Chiral phosphoric acids are a well-established class of organocatalysts for a wide range of asymmetric transformations. The 3-chlorobenzoylphosphonic acid, or chiral derivatives thereof, could potentially catalyze reactions such as the phospha-Mannich reaction, leading to the enantioselective synthesis of α-aminophosphonates. mdpi.com

| Organocatalytic Role | Reaction Type | Activating Principle |

| Hydrogen-Bond Acceptor | Enantioselective Conjugate Addition | Activation of the acylphosphonate by a chiral thiourea (B124793) or squaramide catalyst |

| Electrophile in Aldol Reaction | Enantioselective Cross-Aldol Reaction | Activation of the ketone by an enamine intermediate formed from proline |

| Brønsted Acid Catalyst | Enantioselective Phospha-Mannich Reaction | Protonation and activation of the imine by the phosphonic acid |

Explorations in Materials Chemistry

The unique combination of a phosphonate group, a chlorinated aromatic ring, and reactive ester functionalities positions this compound as a compound of interest for creating advanced materials. Its potential lies in serving as a precursor to building blocks for robust frameworks and as a functional additive in polymer science.

Metal phosphonates are a class of inorganic-organic hybrid materials constructed from metal ions linked by phosphonate ligands, forming diverse and often robust structures. mdpi.com These materials are analogous to the more widely known metal-organic frameworks (MOFs) and have garnered significant interest for applications in gas storage, catalysis, and ion exchange due to their potential for high thermal and chemical stability. abebooks.comnih.govnih.gov

The formation of these frameworks requires a phosphonic acid ligand (R-PO(OH)₂), which can coordinate with metal centers through its oxygen atoms. scispace.comuoc.gr this compound, in its ester form, cannot directly act as a linker. It must first undergo hydrolysis to yield (3-chlorobenzoyl)phosphonic acid. This resulting phosphonic acid would be the active component for framework synthesis.

The general synthetic approach involves the reaction of the phosphonic acid linker with a metal salt under specific conditions (e.g., solvothermal synthesis) to promote crystallization. researchgate.netswan.ac.uk The (3-chlorobenzoyl)phosphonic acid linker would offer several features to a potential framework:

Structural Diversity: The presence of the 3-chlorobenzoyl group provides a rigid, bulky organic spacer. The geometry of this spacer can influence the final topology of the framework, potentially leading to porous structures. uoc.gr

Functionality: The chlorine atom on the aromatic ring could serve as a site for post-synthetic modification, allowing for the tuning of the framework's chemical properties after its initial construction.

While the direct use of (3-chlorobenzoyl)phosphonic acid has not been specifically reported, the principles of metal phosphonate chemistry provide a clear pathway for its potential use in creating novel, functional hybrid materials. mdpi.comresearchgate.net

Organophosphorus compounds are widely researched and utilized as flame retardants in a variety of polymers as effective, often halogen-free, alternatives to traditional additives. frontiersin.orgnih.gov Their efficacy stems from their ability to interrupt the combustion cycle in either the solid (condensed) phase or the gas phase. mdpi.comresearchgate.netfaa.gov

The structure of this compound contains key elements that are known to contribute to flame retardancy:

Phosphorus Element: Acts primarily in the condensed phase. Upon thermal decomposition, it forms phosphoric acid, which promotes the formation of a stable, insulating layer of char on the polymer's surface. frontiersin.orgmdpi.com This char layer limits the release of flammable volatiles and shields the underlying polymer from heat.

Aromatic (Benzoyl) Group: The presence of the benzene ring tends to enhance char formation, contributing to the condensed-phase mechanism. researchgate.net

Chlorine Atom: Halogens, like chlorine, are known to act primarily in the gas phase. They are released during combustion and can scavenge highly reactive H· and OH· radicals in the flame, thereby interrupting the exothermic processes of combustion. wikipedia.orgaaqr.org

The compound could therefore theoretically function as a hybrid-mode flame retardant, acting in both the condensed and gas phases. It could be incorporated into polymers either as an additive flame retardant, physically blended into the polymer matrix, or as a reactive flame retardant. As a reactive component, it could be chemically integrated into the polymer backbone, which prevents migration or leaching over time. nih.gov

To illustrate the effectiveness of phosphonate-based flame retardants, the table below presents research findings for an analogous compound, bis(2,6-dimethyphenyl) phenylphosphonate (B1237145) (BDMPP), when incorporated into an epoxy resin (EP). lsu.edu

| Material | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | Char Yield at 700°C (%) |

|---|---|---|---|---|

| Pure EP | 0.00 | 25.2 | No Rating | 14.5 |

| EP / 14 wt% BDMPP | 1.11 | 33.8 | V-0 | 21.6 |

The data shows a significant improvement in flame retardancy, as indicated by the increased Limiting Oxygen Index (LOI) and the achievement of the top V-0 rating in the UL-94 vertical burn test. lsu.edu Furthermore, the higher char yield confirms the condensed-phase action promoted by the phosphonate. lsu.edu It is plausible that this compound could impart similar or enhanced flame-retardant properties due to its combined phosphorus, aromatic, and chlorine content.

Computational and Theoretical Chemistry Studies of Dimethyl 3 Chlorobenzoyl Phosphonate

Electronic Structure and Molecular Geometry Analysis

Analysis of the electronic structure and geometry of Dimethyl (3-chlorobenzoyl)phosphonate is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods allow for the precise calculation of parameters such as bond lengths, bond angles, and electron distribution.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. q-chem.com By approximating the exchange-correlation energy, DFT can accurately predict ground-state properties with a favorable balance of accuracy and computational cost. q-chem.com For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and determine key structural and electronic parameters. researchgate.netrsc.org

The optimized geometry provides data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Illustrative DFT-Calculated Geometrical Parameters for this compound: This table represents typical data obtained from a DFT geometry optimization. Actual values would require a specific computational study.

| Parameter | Bond/Atoms Involved | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| P=O | ~1.48 Å | |

| C=O | ~1.22 Å | |

| P-C | ~1.85 Å | |

| C-Cl | ~1.75 Å | |

| Bond Angles | ||

| O=P-C | ~118° | |

| O=C-P | ~121° | |

| C-C-Cl (aromatic ring) | ~119.5° | |

| Dihedral Angle |

Illustrative DFT-Calculated Electronic Properties for this compound: This table represents typical data obtained from a DFT calculation. Actual values would require a specific computational study.

| Property | Calculated Value |

|---|---|

| Energy of HOMO | -7.2 eV |

| Energy of LUMO | -1.9 eV |

| HOMO-LUMO Energy Gap | 5.3 eV |

While DFT is highly accurate, its computational cost can be prohibitive for exploring the full conformational landscape of a molecule. Semi-empirical methods, such as MNDO/H, offer a faster alternative for assessing preferred conformations and rotational energy barriers. researchgate.net These methods use parameters derived from experimental data to simplify calculations.

For this compound, a key area of conformational flexibility is the rotation around the C-P single bond, which connects the phosphonate (B1237965) group to the carbonyl carbon. Semi-empirical calculations performed on related benzoylphosphonates suggest that the energy barrier for rotation around this C–P bond is expected to be low. researchgate.net This implies that the molecule is likely to exist as a mixture of conformers at room temperature, with relatively free rotation between the benzoyl and phosphonate moieties.

A Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

In an MESP map of this compound, distinct regions of electrostatic potential would be observed:

Negative Potential (Red/Yellow): These regions indicate an excess of electron density and are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the phosphoryl (P=O) and carbonyl (C=O) groups due to their high electronegativity.

Positive Potential (Blue): These regions indicate electron deficiency and are prone to nucleophilic attack. The most positive potential would likely be found on the phosphorus atom and the carbonyl carbon atom, which are bonded to multiple electronegative oxygen atoms.

Neutral Potential (Green): The aromatic ring and methyl groups would exhibit a more neutral potential, though the electron-withdrawing effect of the chlorine atom would influence the potential distribution on the ring. nih.gov

This mapping is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological targets or other reagents. scispace.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

A primary synthetic route to acylphosphonates like this compound is the Pudovik reaction or the related Arbuzov reaction, involving the addition of a P(III) reagent (like dimethyl phosphite) to an acyl chloride (3-chlorobenzoyl chloride).

Computational methods, particularly DFT, can be used to characterize the transition state (TS) of this reaction. nih.govpku.edu.cn A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy. By locating the TS, chemists can gain insight into the bond-forming and bond-breaking processes. For the Pudovik reaction, calculations on model systems have shown that the mechanism can be influenced by catalysts, which lower the activation enthalpy. mdpi.com A theoretical study would confirm the geometry of the transition state, showing, for instance, the partially formed P-C bond and the partially broken C-Cl bond in an Arbuzov-type pathway.

Illustrative Transition State Data for a Key Synthetic Step: This table represents typical data obtained from a transition state calculation. Actual values would require a specific computational study.

| Parameter | Description | Calculated Value |

|---|---|---|

| Activation Energy (Ea) | Energy barrier for the reaction | ~15-25 kcal/mol |

| Key Imaginary Frequency | Vibrational mode corresponding to the TS | ~ -250 cm⁻¹ |

Beyond identifying a single transition state, computational studies can map the entire energy landscape of a reaction. This is achieved by calculating the potential energy of the system as it evolves along the reaction coordinate—a path that connects reactants, transition states, intermediates, and products.

For the synthesis of this compound, such a calculation would provide a complete profile of the reaction pathway. It would reveal the relative energies of the reactants (e.g., 3-chlorobenzoyl chloride and dimethyl phosphite), any reaction intermediates, the transition state, and the final product. This energy profile helps determine whether a reaction is exothermic or endothermic and confirms the rate-determining step, which is the step with the highest activation barrier. nih.gov These calculations provide a comprehensive understanding of the reaction's thermodynamics and kinetics, aiding in the optimization of reaction conditions. pku.edu.cn

Advanced Molecular Modeling and Dynamics

Advanced molecular modeling techniques are employed to simulate the dynamic behavior of this compound at an atomic level, providing a deeper understanding of its structural flexibility and interactions.

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can elucidate its conformational preferences and flexibility in various environments, such as in a vacuum or in different solvents. The simulation process involves defining a force field—a set of parameters that describe the potential energy of the system—and solving Newton's equations of motion for each atom. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov While specific QSAR studies on this compound are not extensively documented, the methodology can be applied to optimize its structure for a desired activity, such as insecticidal or enzymatic inhibitory effects.

The QSAR process involves several key steps:

Data Set Compilation: A series of phosphonate analogs with varying substituents is synthesized, and their biological activities are measured.

Descriptor Calculation: For each analog, a set of molecular descriptors is calculated. These can include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilic properties (e.g., logP). atlantis-press.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For this compound, a QSAR model could reveal that specific properties, such as the polarity and topology of the molecule, are important parameters affecting its inhibitory ability. nih.govnih.gov The resulting model can then be used to predict the activity of novel, unsynthesized derivatives, guiding the rational design of more potent compounds. This approach allows for the prioritization of synthetic targets, saving time and resources in the discovery process. nih.govnih.gov

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data and confirms molecular structure.

Theoretical calculations, particularly using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ³¹P) for this compound. nih.gov The process involves first optimizing the molecule's geometry to find its lowest energy conformation and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and phosphoric acid for ³¹P. nih.gov

Predicting these shifts is crucial for assigning the signals in an experimental spectrum to the correct atoms in the molecule. Discrepancies between predicted and experimental values can indicate the presence of specific conformational or solvent effects not accounted for in the calculation. liverpool.ac.uk

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Note: These are exemplary values based on DFT calculations for similar structures and are presented for illustrative purposes.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity & Coupling Constant (J) |

|---|---|---|

| ³¹P | ~18-22 | - |

| ¹H (OCH₃) | ~3.8-4.0 | Doublet, J(H-P) ≈ 11 Hz |

| ¹³C (C=O) | ~185-190 | Doublet, J(C-P) ≈ 170-180 Hz |

| ¹³C (OCH₃) | ~53-55 | Doublet, J(C-P) ≈ 6-8 Hz |

| ¹³C (Aromatic C-Cl) | ~134-136 | - |

Infrared (IR) Spectroscopy: Computational methods, typically DFT, can calculate the vibrational frequencies of this compound. mersin.edu.tr The output provides a theoretical IR spectrum, where each peak corresponds to a specific molecular vibration (e.g., stretching, bending). Key predicted vibrational frequencies include the strong P=O phosphoryl stretch, the C=O carbonyl stretch, and vibrations associated with the C-Cl and aromatic ring bonds. nih.gov These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental data. researchgate.net

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational chemistry can help rationalize observed fragmentation patterns. By calculating the bond dissociation energies and the stability of potential fragment ions, a theoretical fragmentation pathway can be proposed. For this compound, common fragmentation pathways for organophosphorus compounds would be expected, such as the cleavage of the P-O and C-P bonds. mdpi.com High-resolution mass spectrometry analysis can provide accurate masses of fragment ions, which can be compared against the calculated exact masses of proposed fragments to confirm their elemental composition. mdpi.comnih.gov

Table 2: Predicted Key IR Vibrational Frequencies and MS Fragments for this compound Note: These are exemplary values based on computational studies of analogous compounds.

| Spectroscopic Technique | Predicted Feature | Description |

|---|---|---|

| Infrared (IR) | ~1700-1720 cm⁻¹ | C=O (carbonyl) stretch |

| ~1240-1260 cm⁻¹ | P=O (phosphoryl) stretch | |

| ~1030-1050 cm⁻¹ | P-O-C stretch | |

| ~750-780 cm⁻¹ | C-Cl stretch | |

| Mass Spectrometry (MS) | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical |

| [ClC₆H₄CO]⁺ | Chlorobenzoyl cation | |

| [PO(OCH₃)₂]⁺ | Dimethyl phosphate (B84403) cation |

A critical step in computational chemistry is the validation of theoretical models against experimental results. For this compound, the predicted NMR chemical shifts, IR frequencies, and MS fragmentation patterns would be compared directly with data obtained from laboratory measurements. researchgate.net

A strong correlation between the theoretical and experimental data serves multiple purposes:

Structural Confirmation: It provides high confidence in the assigned chemical structure.

Model Validation: It confirms that the chosen computational method and basis set are appropriate for this class of molecules.

Spectral Interpretation: It allows for the unambiguous assignment of complex experimental spectra.

Linear regression analysis is often used to quantify the correlation, for example, by plotting calculated versus experimental NMR chemical shifts. researchgate.net A high correlation coefficient (R²) indicates excellent agreement and validates the accuracy of the computational approach. mersin.edu.tr This synergy between theory and experiment is essential for a comprehensive understanding of the molecule's properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.